3,4-二氨基-2-甲氧基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

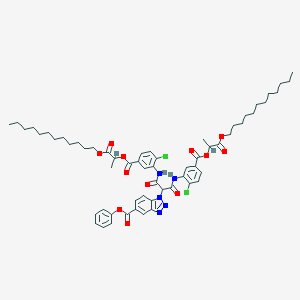

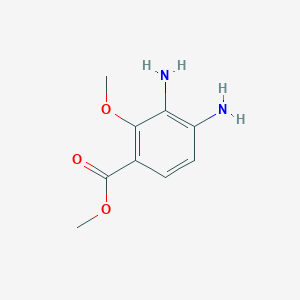

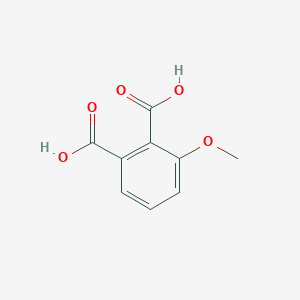

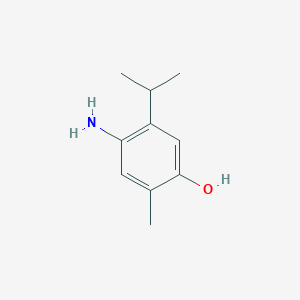

Methyl 3,4-diamino-2-methoxybenzoate is a chemical compound of interest in the field of organic chemistry, specifically within the realms of synthesis and chemical property analysis. It belongs to the class of compounds known as benzoates, characterized by the presence of the benzoate group attached to a methoxy group and diamino substituents.

Synthesis Analysis

The synthesis of compounds closely related to Methyl 3,4-diamino-2-methoxybenzoate typically involves multi-step chemical processes. For example, the synthesis of 2,4-diamino-5,10-dihydrobenzo[g]quinazolines starts from methyl 2-tetralone-3-carboxylates, undergoing condensation, thiation, and amination steps (Rosowsky, Burrows, Huang, & Modest, 1972). Although this synthesis does not directly produce Methyl 3,4-diamino-2-methoxybenzoate, it highlights the complex reactions and conditions involved in the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of compounds like Methyl 3,4-diamino-2-methoxybenzoate is often elucidated using spectroscopic methods, crystallography, and computational chemistry. For instance, quantum chemical calculations and structural determination by X-ray diffraction provide insights into the electronic structure, bond lengths, and angles, contributing to a deeper understanding of the molecule's reactivity and properties (Kotan & Yuksek, 2021).

Chemical Reactions and Properties

The chemical reactions involving compounds structurally related to Methyl 3,4-diamino-2-methoxybenzoate often include substitutions, condensations, and redox reactions, which are pivotal in modifying the chemical structure to achieve desired properties and functionalities. The reactivity can be influenced by the presence of methoxy and diamino groups, which are susceptible to various chemical transformations.

Physical Properties Analysis

The physical properties of Methyl 3,4-diamino-2-methoxybenzoate and similar molecules, such as melting points, solubility, and crystal structure, are crucial for their application in different fields. These properties are determined experimentally through techniques like calorimetry, thermogravimetry, and single-crystal X-ray diffraction. For example, the thermochemical study of methyl n-methoxybenzoates reveals their combustion and vaporization enthalpies, contributing to the understanding of their stability and reactivity (Flores et al., 2019).

科学研究应用

热化学性质

- 热化学研究:甲基 2- 和 4-甲氧基苯甲酸酯因其结构和热化学性质而受到研究。这涉及实验和计算方法,以确定燃烧和汽化焓,以及气相中形成的标准摩尔焓 (Flores 等人,2019)。

抗菌和杀软体动物活性

- 抗菌和杀软体动物化合物:从 Piper aduncum 的叶片中分离出的甲基 3-(3,7-二甲基-2,6-辛二烯基)-4-甲氧基苯甲酸酯被认为是具有显着抗菌活性的新型异戊二烯苯甲酸衍生物 (Orjala 等人,1993)。

代谢和生化应用

- 细菌代谢:研究表明,某些 Pseudomonas putida 菌株可以代谢甲氧基苯甲酸的变体,包括 3,4-二羟基-5-甲氧基苯甲酸,这可能对理解微生物对类似化合物的代谢有影响 (Donnelly 和 Dagley,1980)。

- 酶研究:对来自 Pseudomonas putida 的 4-甲氧基苯甲酸 O-脱甲基酶系统进行的研究表明该酶与各种底物的相互作用,提供了对涉及甲氧基苯甲酸的酶促过程的见解 (Bernhardt 等人,1973)。

化学合成

- 相关化合物的合成:已经对甲基 4-溴-2-甲氧基苯甲酸酯和其他相关苯甲酸酯衍生物的合成进行了研究,这可能与类似甲氧基苯甲酸酯化合物的合成相关 (陈炳和,2008)。

药理研究

- 生物转化研究:对维拉酸(3,4-二甲氧基苯甲酸),一种美贝维林的人类代谢物,使用孵化的母鸡卵模型对其代谢进行了研究,提供了对甲氧基苯甲酸酯生物转化的见解 (Kiep 等人,2014)。

光稳定和材料科学

- 光稳定性研究:对水杨酸甲酯和相关化合物,包括甲基 2-甲氧基苯甲酸酯的研究,提供了对它们作为单线态分子氧的产生者和猝灭剂的作用的见解,这对于理解光稳定机制非常重要 (Soltermann 等人,1995)。

聚合物和材料化学

- 聚合物化学:对不对称二苯甲酮系列芳香族二胺的研究,包括 3,4′-二氨基-4-甲氧基二苯甲酮,已经导致了新型可溶聚酰亚胺的开发,证明了甲氧基苯甲酸酯衍生物在先进材料合成中的用途 (Rusanov 等人,2008)。

安全和危害

“Methyl 3,4-diamino-2-methoxybenzoate” is considered hazardous. It is toxic if swallowed and causes serious eye irritation . Personal protective equipment should be worn when handling this compound, and it should be kept away from the skin, eyes, and clothing . It should not be ingested or inhaled, and dust formation should be avoided .

属性

IUPAC Name |

methyl 3,4-diamino-2-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEQERJJDQFUDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477515 |

Source

|

| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-diamino-2-methoxybenzoate | |

CAS RN |

538372-37-1 |

Source

|

| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

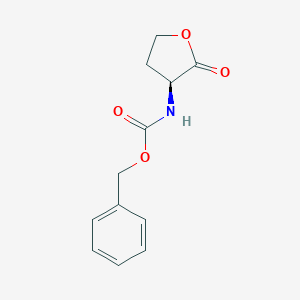

![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)